

2-Isopropoxyaniline: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 2-Isopropoxyaniline

Cat. No.: B1215334

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Core Characteristics of 2-Isopropoxyaniline

2-Isopropoxyaniline, also known as 2-(1-Methylethoxy)benzenamine, is an aromatic amine distinguished by the presence of an isopropoxy group ortho to the amino functionality.^[1] This substitution pattern is not merely incidental; it imparts specific steric and electronic properties that chemists can strategically exploit. The bulky isopropoxy group can direct incoming electrophiles and influence the conformation of the final molecule, while its electron-donating nature activates the benzene ring, facilitating electrophilic substitution reactions.^[2]

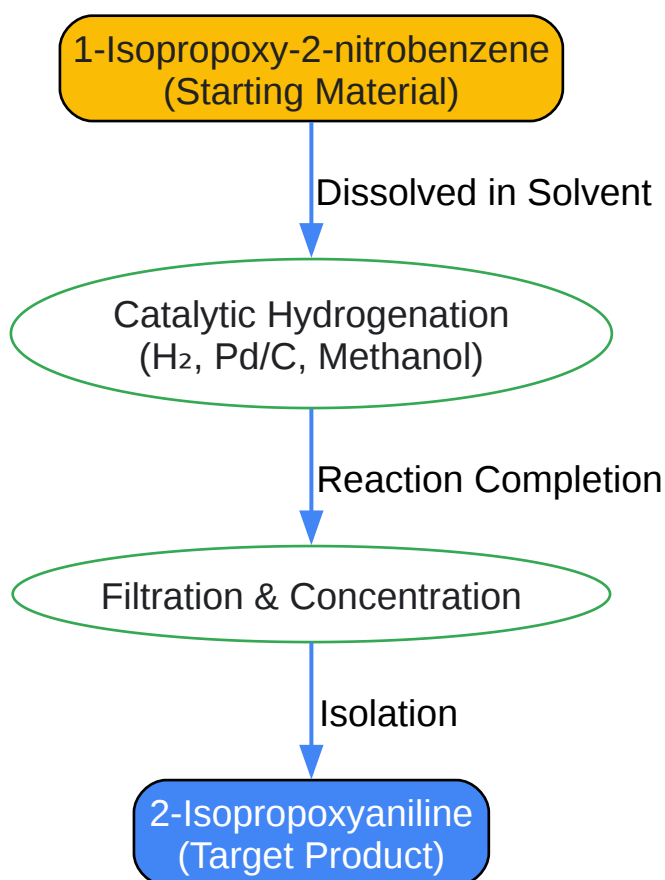
A summary of its key physicochemical properties is presented below, providing essential data for experimental design and safety assessments.

Property	Value	Source
CAS Number	29026-74-2	[3]
Molecular Formula	C ₉ H ₁₃ NO	[3][4]
Molecular Weight	151.21 g/mol	
Appearance	Brown to black liquid/solid	[1]
Melting Point	139-141 °C	[1]
Boiling Point	~242-273 °C (estimate)	[1][3]
Density	~1.014-1.04 g/cm ³ (estimate)	[1][3]
pKa	5.17 ± 0.10 (Predicted)	[1]
SMILES	CC(C)Oc1ccccc1N	[4]

Synthesis of 2-Isopropoxyaniline

The most common and efficient laboratory-scale synthesis of **2-Isopropoxyaniline** involves the reduction of its nitro-aromatic precursor, 1-isopropoxy-2-nitrobenzene. This transformation is typically achieved through catalytic hydrogenation, a clean and high-yielding method.

The logical flow of this synthesis is depicted below.



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Caption: General workflow for the synthesis of **2-Isopropoxyaniline**.

The choice of a Palladium on Carbon (Pd/C) catalyst is critical; it provides a surface for the reaction to occur efficiently and is easily removed by filtration post-reaction. The use of hydrogen gas at moderate pressure (e.g., 60 psi) ensures the complete reduction of the nitro group to the primary amine without affecting the isopropoxy ether linkage or the aromatic ring. [\[1\]](#)

Detailed Experimental Protocol: Synthesis of 2-Isopropoxyaniline[\[1\]](#)

- Reaction Setup: In a suitable pressure vessel, dissolve 1-isopropoxy-2-nitrobenzene (5.00 g, 27.5 mmol) in methanol.

- **Catalyst Addition:** Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution under an inert atmosphere.
- **Hydrogenation:** Seal the vessel and introduce hydrogen gas to a pressure of 60 psi. Stir the reaction mixture vigorously at room temperature.
- **Monitoring:** Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.
- **Work-up:** Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- **Purification:** Remove the Pd/C catalyst by filtration through a pad of celite. Rinse the pad with methanol.
- **Isolation:** Concentrate the filtrate under reduced pressure to remove the solvent, affording **2-Isopropoxyaniline** as a brown oil (typical yield: ~90%). The product's identity and purity can be confirmed by ^1H NMR and mass spectrometry.

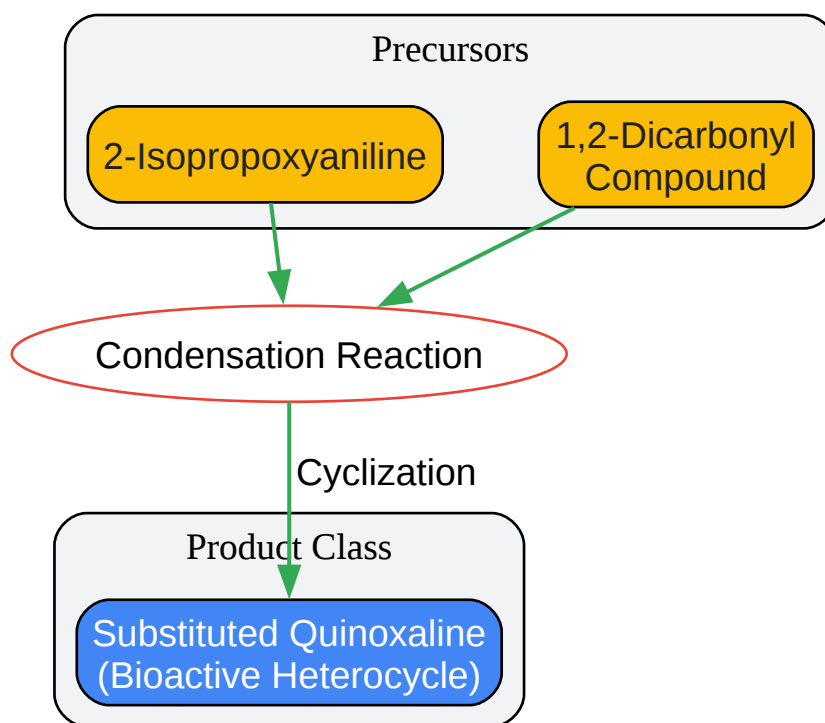
Key Applications in Organic Synthesis

The strategic placement of the amino and isopropoxy groups makes **2-Isopropoxyaniline** a valuable precursor for synthesizing a range of complex molecules, particularly those with biological activity.

Synthesis of Heterocyclic Compounds

Aniline derivatives are foundational in the synthesis of nitrogen-containing heterocycles.[5] **2-Isopropoxyaniline** serves as an excellent starting point for building fused ring systems like quinoxalines, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.[6]

The typical reaction involves the condensation of the 1,2-diamine functionality (which can be formed from **2-isopropoxyaniline**) with a 1,2-dicarbonyl compound. The isopropoxy group in the final quinoxaline structure can modulate the molecule's lipophilicity and binding interactions with biological targets.



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Caption: Pathway to bioactive quinoxalines from **2-Isopropoxyaniline**.

Precursor in Pharmaceutical Development

The aniline scaffold is a privileged structure in medicinal chemistry.[7] **2-Isopropoxyaniline** can be incorporated into drug candidates where the isopropoxy group provides a handle for tuning pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For example, it can be used as a key building block for inhibitors of specific enzymes or receptor antagonists. The synthesis often involves N-acylation, N-alkylation, or participation in cross-coupling reactions to build the final complex molecular architecture.[8][9]

Intermediate in Agrochemical Synthesis

Substituted anilines are cornerstones of the agrochemical industry, forming the core of many herbicides, fungicides, and insecticides.[10][11][12] A notable example is the synthesis of 2,4-dichloro-5-isopropoxy aniline, an intermediate for certain herbicidal compounds.[13] This demonstrates how the **2-isopropoxyaniline** core can be further functionalized (e.g., via chlorination) to produce highly active agrochemical ingredients. The synthetic route typically

involves electrophilic aromatic substitution on the aniline ring, a reaction that is heavily influenced by the existing amino and isopropoxy substituents.

Building Block for Dyes and Pigments

Anilines are classical precursors for azo dyes through a process of diazotization followed by coupling with an electron-rich aromatic compound.[14] **2-Isopropoxyaniline** can be converted into its corresponding diazonium salt, which then acts as an electrophile to form vibrantly colored azo compounds. The isopropoxy group can influence the final color (a bathochromic or hypsochromic shift) and improve the dye's solubility in organic media or its affinity for certain fabrics.[15]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. **2-Isopropoxyaniline** is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[16]

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[16][17]
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid breathing vapors. [17] Avoid contact with skin, eyes, and clothing.[16]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[1][17] It is often stored under an inert gas like argon.[17]
- First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if you feel unwell.[16][17]

Conclusion

2-Isopropoxyaniline is more than just a simple aromatic amine; it is a strategically designed building block that offers synthetic chemists significant advantages. Its unique combination of an electron-donating isopropoxy group and a reactive amino group on an aromatic core allows for the controlled and efficient synthesis of a wide array of high-value molecules. From life-saving pharmaceuticals and crop-protecting agrochemicals to advanced materials, the

applications of **2-Isopropoxyaniline** continue to expand, underscoring its importance in the landscape of modern organic synthesis.

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